molecular formula C12H14N2O3 B12125294 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione

1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione

Cat. No.: B12125294
M. Wt: 234.25 g/mol
InChI Key: BHNJOPZCZQYTHM-UHFFFAOYSA-N
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Description

1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a methoxy group, and a piperidinedione core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as peroxides or permanganates.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Peroxides, permanganates, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The piperidinedione core may also contribute to the compound’s overall bioactivity by stabilizing its interaction with the target.

Comparison with Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione is unique due to its specific combination of functional groups and the piperidinedione core. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the piperidinedione core may enhance its stability and binding affinity to target proteins, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-(4-amino-2-methoxyphenyl)piperidine-2,6-dione

InChI

InChI=1S/C12H14N2O3/c1-17-10-7-8(13)5-6-9(10)14-11(15)3-2-4-12(14)16/h5-7H,2-4,13H2,1H3

InChI Key

BHNJOPZCZQYTHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)N2C(=O)CCCC2=O

Origin of Product

United States

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